
Benz(b)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(b)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benz(b)acridine typically involves the condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, resulting in 5-methylthis compound-6,11,12-trione . Another method includes the addition of the anion of methyl 2-(1,3-dithian-2-yl)benzoate to 1-methoxycarbonyl-4-quinolone, producing 5,5a-dihydro-11-hydroxy-5-methoxycarbonyl-12-oxaspiro{this compound-6,2′(1′,3′-dithiane)} .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Benz(b)acridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, dihydro derivatives, and various substituted this compound compounds.
Scientific Research Applications
Benz(b)acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic compounds.
Medicine: Some this compound derivatives exhibit anticancer, antimicrobial, and antiviral activities.
Industry: This compound and its derivatives are used as dyes, fluorescent materials, and in laser technologies.
Mechanism of Action
The mechanism of action of benz(b)acridine primarily involves DNA intercalation. The planar structure of this compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and associated enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase, leading to the inhibition of cell proliferation and inducing cell death .
Comparison with Similar Compounds
Similar Compounds
Acridine: Benz(b)acridine is structurally similar to acridine, another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring.
Benzo[h]quinoline: This compound shares a similar polycyclic structure with this compound and exhibits similar chemical properties.
Benzo[c]acridine: Another closely related compound with a similar core structure and applications.
Uniqueness
This compound is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit critical enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
257-89-6 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
benzo[b]acridine |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H |
InChI Key |
JZYMCIPZZLIJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















